S-(4-Benzoylphenyl) benzenecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Benzoylphenyl) benzenecarbothioate: is a chemical compound with the molecular formula C26H18O3S2 and a molecular weight of 442.56 g/mol . This compound is known for its unique structure, which includes a benzoyl group attached to a phenyl ring, linked through a sulfur atom to another phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Benzoylphenyl) benzenecarbothioate typically involves the reaction of 4-benzoylphenyl thiol with benzenecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: S-(4-Benzoylphenyl) benzenecarbothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Compounds with different functional groups replacing the benzoyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(4-Benzoylphenyl) benzenecarbothioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules .
Wirkmechanismus
The mechanism of action of S-(4-Benzoylphenyl) benzenecarbothioate involves its interaction with various molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the sulfur atom can form strong bonds with metals, making it useful in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
- S-Phenyl benzenecarbothioate
- S-Methyl benzenecarbothioate
- S-(4-Benzoylsulfanyl)phenyl benzenecarbothioate
Uniqueness: S-(4-Benzoylphenyl) benzenecarbothioate is unique due to the presence of both benzoyl and phenyl groups linked through a sulfur atom. This structure imparts specific chemical properties, such as increased reactivity in substitution reactions and the ability to form stable complexes with metals .
Eigenschaften
CAS-Nummer |
112013-24-8 |
---|---|
Molekularformel |
C20H14O2S |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
S-(4-benzoylphenyl) benzenecarbothioate |
InChI |
InChI=1S/C20H14O2S/c21-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)23-20(22)17-9-5-2-6-10-17/h1-14H |
InChI-Schlüssel |
PFQNGNMFBVIDHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.